

Glutaminase activity assay protocol for inhibitor screening

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Compound of Interest

Compound Name: *Glutaminase-IN-1*

Cat. No.: *B2592131*

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Application Notes and Protocols

Topic: Glutaminase Activity Assay Protocol for Inhibitor Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

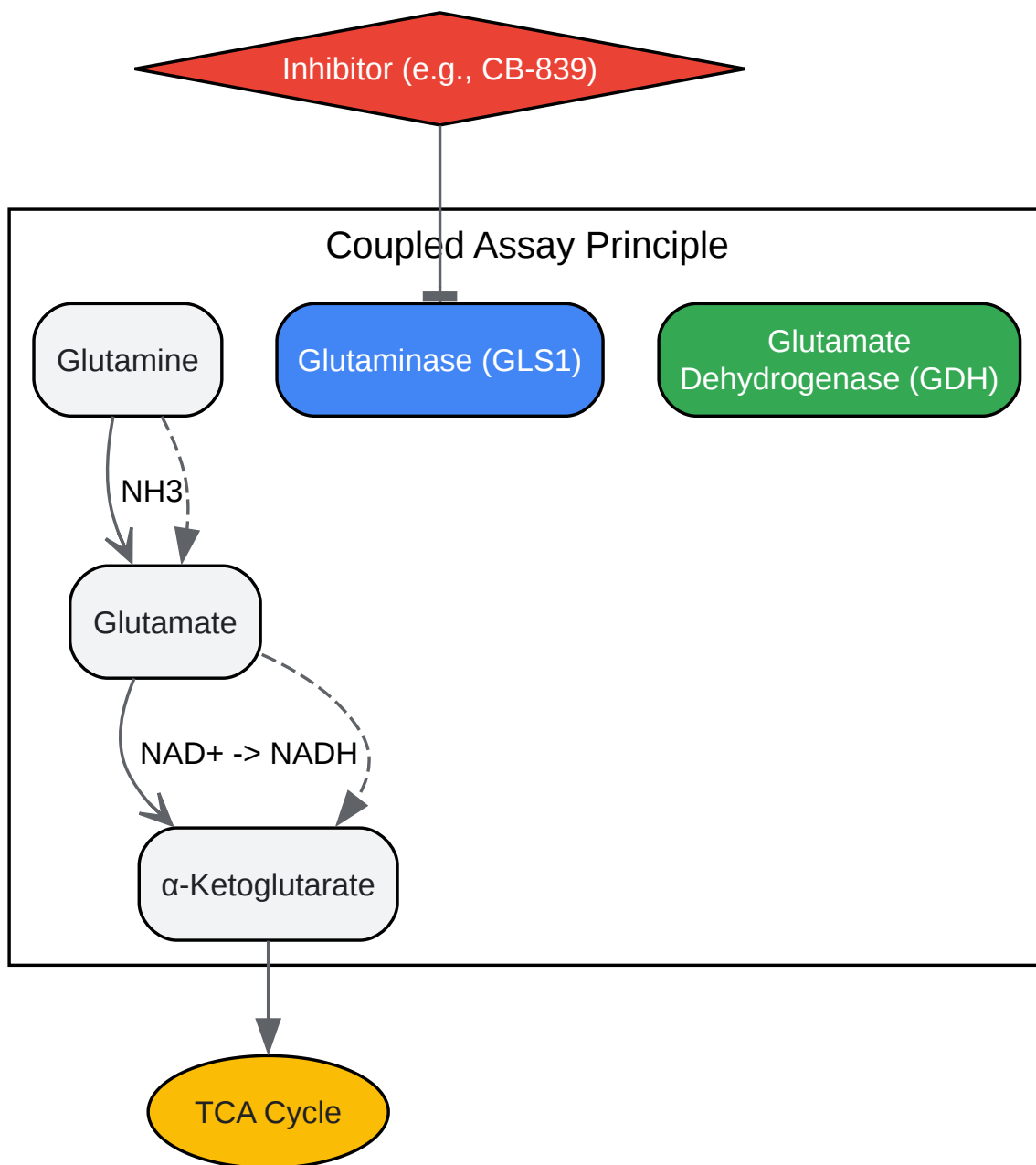
Glutaminase (GLS) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia.^{[1][2]} This reaction is a critical step in glutamine metabolism and provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as nitrogen for the synthesis of other non-essential amino acids and nucleotides.^{[3][4]} There are two major isoforms of glutaminase in mammals, GLS1 (kidney-type) and GLS2 (liver-type), which are encoded by separate genes.^{[5][6]} Upregulation of glutaminase activity has been observed in various cancers, making it an attractive therapeutic target.^{[4][7]} The development of potent and selective glutaminase inhibitors is therefore a key area of research in oncology.

These application notes provide a detailed protocol for a continuous enzyme-coupled assay to screen for glutaminase inhibitors. The assay is based on the principle that the glutamate produced by glutaminase is subsequently oxidized by glutamate dehydrogenase (GDH), leading to the reduction of NAD⁺ to NADH. The increase in NADH can be monitored spectrophotometrically at 340 nm or coupled to a fluorescent probe for enhanced sensitivity, making it suitable for high-throughput screening (HTS).^{[3][8][9]}

Assay Principle

The glutaminase activity is measured using a coupled-enzyme reaction. In the first step, glutaminase catalyzes the conversion of L-glutamine to L-glutamate. In the second step, glutamate dehydrogenase (GDH) utilizes the newly formed glutamate and NAD⁺ as substrates to produce α -ketoglutarate and NADH. The rate of NADH production is directly proportional to the glutaminase activity and can be measured by the increase in absorbance at 340 nm. For fluorometric detection, the NADH produced can be used by a diaphorase to convert a non-fluorescent substrate (e.g., resazurin) into a highly fluorescent product (resorufin).^{[3][8]}

Signaling Pathway Diagram



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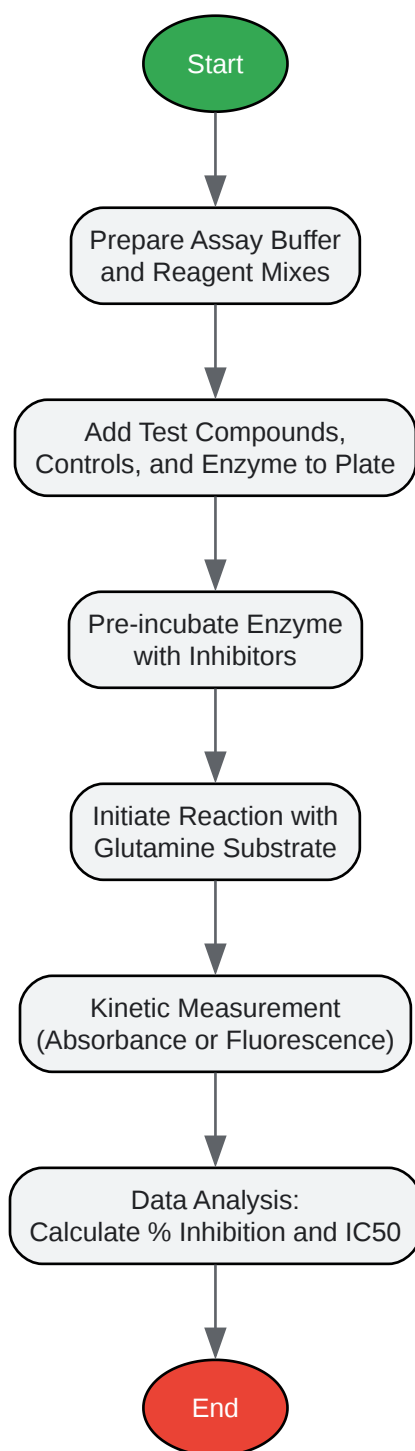
Caption: Coupled enzyme assay for glutaminase activity.

Materials and Reagents

- Recombinant human glutaminase (GLS1)

- Glutamate Dehydrogenase (GDH)
- L-Glutamine
- β -Nicotinamide adenine dinucleotide (NAD⁺)
- Triton X-100
- Bovine Serum Albumin (BSA)
- Tris-HCl buffer
- Potassium phosphate buffer
- EDTA
- DTT
- Test compounds (potential inhibitors)
- Known glutaminase inhibitor (e.g., CB-839 or BPTES) as a positive control[5][10]
- DMSO (for dissolving compounds)
- 96-well or 384-well microplates (UV-transparent or black for fluorescence)
- Microplate reader capable of measuring absorbance at 340 nm or fluorescence (Ex/Em = 535/587 nm for resazurin-based assays)[11]

Experimental Workflow Diagram



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Caption: Workflow for glutaminase inhibitor screening.

Experimental Protocol

1. Reagent Preparation

- **Assay Buffer:** 50 mM Tris-HCl (pH 8.6), 100 mM potassium phosphate, 0.2 mM EDTA, and 0.01% Triton X-100. Prepare fresh and keep on ice.
- **Enzyme Mix:** Prepare a solution containing recombinant glutaminase and glutamate dehydrogenase in the assay buffer. The final concentration of each enzyme will need to be optimized, but a starting point could be 5-10 µg/mL for glutaminase and 1 unit/mL for GDH.
- **Substrate Mix:** Prepare a solution of L-glutamine and NAD⁺ in the assay buffer. Final concentrations in the assay are typically in the range of 10-20 mM for glutamine and 1-2 mM for NAD⁺.^[4]
- **Test Compounds and Controls:** Dissolve test compounds and the positive control inhibitor (e.g., CB-839) in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid enzyme inhibition.^[3]

2. Assay Procedure (96-well plate format)

- **Add Test Compounds:** To the wells of a microplate, add 10 µL of the diluted test compounds or controls. For negative controls (100% activity), add 10 µL of assay buffer with the same percentage of DMSO as the compound wells. For positive controls (0% activity), a known potent inhibitor at a high concentration should be used.
- **Add Enzyme Mix:** Add 80 µL of the Enzyme Mix to each well.
- **Pre-incubation:** Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the glutaminase.
- **Initiate Reaction:** Start the reaction by adding 10 µL of the Substrate Mix to each well.
- **Kinetic Measurement:** Immediately place the plate in a microplate reader pre-set to 37°C. Measure the increase in absorbance at 340 nm (or fluorescence) every minute for 15-30 minutes.

Data Analysis

- Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the kinetic curve ($\Delta\text{Absorbance}/\Delta\text{time}$ or $\Delta\text{Fluorescence}/\Delta\text{time}$).
- Calculate Percentage Inhibition:
 - % Inhibition = $[1 - (V_{\text{inhibitor}} - V_{\text{blank}}) / (V_{\text{no_inhibitor}} - V_{\text{blank}})] * 100$
 - $V_{\text{inhibitor}}$ = Rate in the presence of the test compound.
 - $V_{\text{no_inhibitor}}$ = Rate of the negative control (DMSO only).
 - V_{blank} = Rate of a blank reaction containing no glutaminase.
- Determine IC50 Values: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[\[12\]](#)

Data Presentation

Table 1: Inhibitory Activity of Test Compounds against Glutaminase

Compound ID	IC50 (μM)	Maximum Inhibition (%)	Hill Slope
CB-839 (Control)	0.032	98.5	1.1
Compound A	1.5	95.2	1.3
Compound B	12.8	85.1	0.9
Compound C	> 50	20.3	N/A

Troubleshooting and Considerations

- Substrate Inhibition: High concentrations of glutamine can sometimes lead to substrate inhibition. It is important to determine the optimal glutamine concentration in preliminary experiments.[\[9\]](#)

- **DMSO Concentration:** High concentrations of DMSO can inhibit enzyme activity. The final DMSO concentration should be kept constant across all wells and ideally below 2%.^[3]
- **Assay Linearity:** Ensure that the reaction rate is linear over the measurement period. This can be achieved by optimizing enzyme and substrate concentrations.
- **Compound Interference:** Some test compounds may absorb light at 340 nm or be fluorescent, leading to interference. It is important to run controls with the test compounds in the absence of the enzyme to account for any background signal.
- **High-Throughput Screening (HTS):** For HTS, the assay can be miniaturized to a 384-well format.^[8] The robustness of the assay for HTS can be evaluated by calculating the Z'-factor, which should ideally be > 0.5.^[3]

Conclusion

This protocol describes a robust and adaptable method for screening glutaminase inhibitors. The coupled-enzyme assay format is well-suited for both single compound characterization and high-throughput screening campaigns. By following this protocol, researchers can effectively identify and characterize novel inhibitors of glutaminase, which may serve as promising leads for the development of new anti-cancer therapies.

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